molecular formula C14H18N4 B13927785 3-phenyl-4-(piperidin-1-yl)-1H-pyrazol-5-amine

3-phenyl-4-(piperidin-1-yl)-1H-pyrazol-5-amine

Katalognummer: B13927785
Molekulargewicht: 242.32 g/mol
InChI-Schlüssel: AINMZTBAIPTRRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-phenyl-4-(piperidin-1-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a piperidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-4-(piperidin-1-yl)-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-phenyl-4-(piperidin-1-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Wissenschaftliche Forschungsanwendungen

3-phenyl-4-(piperidin-1-yl)-1H-pyrazol-5-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-phenyl-4-(piperidin-1-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-phenyl-4-(piperidin-1-yl)aniline
  • 4-(piperidin-1-yl)-1H-pyrazol-5-amine
  • 3-phenyl-1H-pyrazol-5-amine

Uniqueness

3-phenyl-4-(piperidin-1-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the phenyl and piperidine groups enhances its potential as a versatile scaffold for drug development and other applications .

Eigenschaften

Molekularformel

C14H18N4

Molekulargewicht

242.32 g/mol

IUPAC-Name

5-phenyl-4-piperidin-1-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C14H18N4/c15-14-13(18-9-5-2-6-10-18)12(16-17-14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H3,15,16,17)

InChI-Schlüssel

AINMZTBAIPTRRB-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=C(NN=C2N)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.